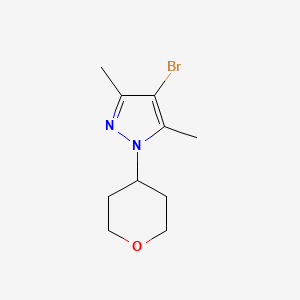

4-Bromo-3,5-dimethyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

Description

4-Bromo-3,5-dimethyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole (CAS 1339665-24-5) is a brominated pyrazole derivative with a tetrahydropyran (THP) substituent at the N1 position. Its molecular formula is C₁₀H₁₅BrN₂O, with a molecular weight of 259.14 g/mol . The compound is characterized by:

- Bromine at the C4 position, enhancing electrophilic reactivity.

- Methyl groups at C3 and C5, contributing to steric bulk and hydrophobicity.

- A tetrahydropyran ring at N1, providing conformational flexibility and improved solubility compared to aromatic substituents .

Hazard statements (H302, H315, H319, H335) indicate risks of toxicity, skin/eye irritation, and respiratory irritation . Its storage requires sealing in dry conditions at room temperature.

Properties

IUPAC Name |

4-bromo-3,5-dimethyl-1-(oxan-4-yl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrN2O/c1-7-10(11)8(2)13(12-7)9-3-5-14-6-4-9/h9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWZSZRXMMMCEHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2CCOCC2)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3,5-dimethyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

Attachment of the tetrahydropyran moiety: This step may involve the reaction of the pyrazole intermediate with a tetrahydropyranyl halide under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the pyrazole ring.

Reduction: Reduction reactions could target the bromine atom or the pyrazole ring.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromine atom or the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Reagents such as sodium hydride (NaH) for nucleophilic substitution or bromine (Br2) for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce dehalogenated or hydrogenated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrazole derivatives, including 4-bromo-3,5-dimethyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole, exhibit significant anticancer properties. For instance, a study demonstrated that certain pyrazole derivatives could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) analysis revealed that the bromine substituent plays a crucial role in enhancing the anticancer activity by interacting with specific cellular targets .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Research indicates that pyrazole derivatives possess broad-spectrum antibacterial and antifungal activities. The presence of the tetrahydro-pyran moiety is believed to enhance the lipophilicity of the compound, facilitating better membrane penetration and activity against microbial pathogens .

Anti-inflammatory Effects

In vivo studies have suggested that this compound exhibits anti-inflammatory properties. The compound was tested in animal models for conditions such as arthritis and showed a reduction in inflammatory markers, indicating its potential for therapeutic use in inflammatory diseases .

Synthesis of Functional Materials

The unique properties of this compound allow it to be utilized in synthesizing functional materials. For example, it can serve as a building block for creating polymers with specific thermal and mechanical properties. Its ability to undergo various chemical transformations makes it suitable for developing advanced materials used in electronics and coatings .

Photophysical Properties

Research has explored the photophysical properties of pyrazole derivatives, including their potential use in organic light-emitting diodes (OLEDs). The incorporation of this compound into polymer matrices has been shown to enhance light emission efficiency due to its favorable energy levels .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Inhibition of cancer cell lines with IC50 values < 10 µM. |

| Study B | Antimicrobial Testing | Effective against Gram-positive bacteria with MIC values < 50 µg/mL. |

| Study C | Anti-inflammatory Effects | Significant reduction in paw edema in animal models (p < 0.05). |

| Study D | Material Science | Enhanced photoluminescence when incorporated into polymer films. |

Mechanism of Action

The mechanism of action of 4-Bromo-3,5-dimethyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Key Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Pyrazole Derivatives

Table 2: Hazard Profiles and Reactivity

Biological Activity

4-Bromo-3,5-dimethyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole (CAS: 1339665-24-5) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is with a molecular weight of approximately 259.15 g/mol. The compound features a bromine substituent at the 4-position of the pyrazole ring, which is critical for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1339665-24-5 |

| Molecular Formula | C10H15BrN2O |

| Molecular Weight | 259.15 g/mol |

| Purity | 97% |

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines.

A study demonstrated that pyrazole derivatives could inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Specifically, some analogs exhibited IC50 values in the low micromolar range against cancer cell lines such as HeLa and HCT116 .

Anticonvulsant Activity

Another area of interest is the anticonvulsant potential of pyrazole derivatives. Research has indicated that certain modifications in the pyrazole structure can enhance anticonvulsant activity, suggesting that this compound may also possess similar properties .

Structure-Activity Relationship (SAR)

The SAR analysis for pyrazole compounds highlights the importance of specific substituents on the pyrazole ring. The presence of a bromine atom and a tetrahydro-pyran moiety appears to enhance biological activity significantly. For example:

| Compound | Substituent | Biological Activity |

|---|---|---|

| 4-Bromo-Pyrazole | Bromine at position 4 | Enhanced anticancer activity |

| Dimethyl-Pyrazole | Dimethyl groups at positions 3 and 5 | Increased selectivity for CDK inhibition |

Case Studies

- Anticancer Studies : A recent investigation into various pyrazole derivatives demonstrated that modifications such as bromination and alkylation can lead to increased cytotoxicity against breast cancer cells, with some compounds showing IC50 values lower than standard treatments like doxorubicin .

- Anticonvulsant Activity : In a comparative study, several pyrazole derivatives were tested for their ability to prevent seizures in animal models. The results indicated that compounds with similar structural features to this compound exhibited significant protective effects against induced seizures .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-bromo-3,5-dimethyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole, and how can reaction conditions be optimized?

- Answer : The compound is typically synthesized via multi-step routes involving halogenation and coupling reactions. A common approach is to react 3,5-dimethylpyrazole with a tetrahydropyran derivative under basic conditions, followed by bromination using N-bromosuccinimide (NBS) in a solvent like DMF or acetonitrile. Reaction optimization should focus on:

- Temperature control : Maintain 0–5°C during bromination to minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve halogenation efficiency .

- Catalyst use : Lewis acids like FeCl₃ may enhance regioselectivity for bromine substitution at the 4-position .

Q. How does the substitution pattern of the pyrazole ring influence the compound’s reactivity in downstream reactions?

- Answer : The bromine atom at the 4-position serves as a reactive site for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), enabling functionalization for drug discovery. Methyl groups at 3- and 5-positions sterically hinder undesired side reactions while stabilizing the pyrazole core. The tetrahydropyran group enhances solubility and modulates pharmacokinetic properties .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

- Answer : Prioritize assays based on structural analogs:

- Enzyme inhibition : Test against kinases or cytochrome P450 isoforms using fluorescence-based activity assays.

- Antimicrobial activity : Employ broth microdilution (MIC determination) against Gram-positive/negative bacteria .

- Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to identify therapeutic windows .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of derivatives?

- Answer : Systematically modify substituents and evaluate key parameters:

- Bromine replacement : Substitute with -CN, -CF₃, or aryl groups via cross-coupling to assess potency changes.

- Tetrahydropyran modification : Replace with other heterocycles (e.g., piperidine) to study bioavailability.

- Methyl group removal : Synthesize des-methyl analogs to probe steric effects on target binding.

- Quantitative SAR (QSAR) : Use computational models (e.g., CoMFA) to correlate substituent properties with activity .

Q. What advanced characterization techniques resolve crystallographic or spectroscopic ambiguities in this compound?

- Answer :

- X-ray crystallography : Determines absolute configuration and hydrogen-bonding networks (e.g., intramolecular N–H···O interactions) .

- NMR spectroscopy : 2D NOESY confirms spatial proximity of methyl and tetrahydropyran groups.

- Mass spectrometry (HRMS) : Validates molecular ion peaks and detects halogen isotopic patterns .

Q. How should conflicting data on synthetic yields or biological activity be addressed?

- Answer :

- Replicate reactions : Vary solvents (e.g., DMSO vs. acetonitrile) and catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to identify reproducibility issues.

- Control experiments : Verify purity via HPLC and exclude solvent/detergent interference in bioassays.

- Meta-analysis : Compare data with structurally similar compounds (e.g., 4-bromoindazole derivatives) to identify trends .

Q. What experimental strategies elucidate the mechanism of action in enzyme inhibition?

- Answer :

- Kinetic studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).

- Docking simulations : Map binding poses in enzyme active sites (e.g., COX-2 or topoisomerase II) using AutoDock Vina.

- Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.